BENZOYLHETERATISINE HCl
BENZOYLHETERATISINE HCl
BENZOYLHETERATISINE HCl(cas 1262758-10-0) is a Na+ channel blocker a potent antiarrhythmic and a local anesthetic. C19-diterpenoid alkaloid, from plants of the Ranunculaceae family. It strongly antagonizes the effects of Aconitine. Its basic mechanism of action is the inhibition of Na+ conductivity of excitable cells. The Na+ channel blockage level does not depend on the potential and stimulus intensity. Its antiarrhythmic activity level is higher than that of Quinidine, and its mechanism of action significantly differs from that of other class I antiarrhythmics.
Brand Name:
Vulcanchem
CAS No.:
1262758-10-0
VCID:
VC0000058
InChI:
InChI=1S/C29H37NO6.ClH/c1-4-30-15-27(2)12-11-19(34-3)29-18-14-17-10-13-28(20(18)26(33)35-17,21(24(29)30)22(31)23(27)29)36-25(32)16-8-6-5-7-9-16;/h5-9,17-24,31H,4,10-15H2,1-3H3;1H/t17-,18+,19-,20+,21-,22+,23+,24?,27-,28+,29-;/m0./s1
SMILES:
CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)OC(=O)C7=CC=CC=C7)O)OC)C.Cl
Molecular Formula:
C29H38ClNO6
Molecular Weight:
532.074
BENZOYLHETERATISINE HCl
CAS No.: 1262758-10-0
ADC Toxins
VCID: VC0000058
Molecular Formula: C29H38ClNO6
Molecular Weight: 532.074
Purity: 97 % (TLC, mass spectrometry, NMR).
CAS No. | 1262758-10-0 |
---|---|
Product Name | BENZOYLHETERATISINE HCl |
Molecular Formula | C29H38ClNO6 |
Molecular Weight | 532.074 |
Standard InChI | InChI=1S/C29H37NO6.ClH/c1-4-30-15-27(2)12-11-19(34-3)29-18-14-17-10-13-28(20(18)26(33)35-17,21(24(29)30)22(31)23(27)29)36-25(32)16-8-6-5-7-9-16;/h5-9,17-24,31H,4,10-15H2,1-3H3;1H/t17-,18+,19-,20+,21-,22+,23+,24?,27-,28+,29-;/m0./s1 |
Standard InChIKey | BFFRNKZYZJVSJP-MOFCGRQPSA-N |
SMILES | CCN1CC2(CCC(C34C2C(C(C31)C5(CCC6CC4C5C(=O)O6)OC(=O)C7=CC=CC=C7)O)OC)C.Cl |
Description | BENZOYLHETERATISINE HCl(cas 1262758-10-0) is a Na+ channel blocker a potent antiarrhythmic and a local anesthetic. C19-diterpenoid alkaloid, from plants of the Ranunculaceae family. It strongly antagonizes the effects of Aconitine. Its basic mechanism of action is the inhibition of Na+ conductivity of excitable cells. The Na+ channel blockage level does not depend on the potential and stimulus intensity. Its antiarrhythmic activity level is higher than that of Quinidine, and its mechanism of action significantly differs from that of other class I antiarrhythmics. |
Purity | 97 % (TLC, mass spectrometry, NMR). |
Synonyms | Heteratisan-14-one, 6-(benzoyloxy)-2-o-ethyl-8-hydroxy-1-methoxy-4-methyl-, (1-alpha,6-beta)- |
Reference | - Aneja et al., /The diterpene alkaloids: the structure and stereochemistry of heteratisine./ Tetrahedron (1973). 29 (21):3297-3308 |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume